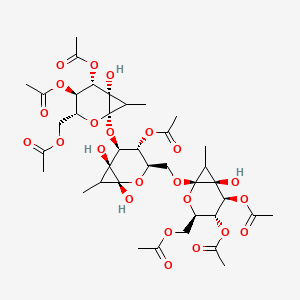![molecular formula C8H6ClNOS B12866348 2-Chloro-6-(methylthio)benzo[d]oxazole](/img/structure/B12866348.png)
2-Chloro-6-(methylthio)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(methylthio)benzo[d]oxazole typically involves the reaction of 2-aminophenol with various reagents. One common method is the condensation of 2-aminophenol with an appropriate aldehyde or ketone in the presence of a catalyst. For instance, the reaction of 2-aminophenol with chloroacetic acid and hydrochloric acid can yield 2-(chloromethyl)-1H-benzo[d]imidazole, which can then be further reacted to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of efficient catalytic systems and eco-friendly pathways. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are employed to enhance the yield and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or other substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2-Chloro-6-(methylthio)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(methylthio)benzo[d]thiazole: Similar structure but contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.
2-Chloro-6-(methylthio)benzo[d]imidazole: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
2-Chloro-6-(methylthio)benzo[d]oxazoline: Similar structure but with a different oxidation state of the nitrogen atom.
Uniqueness
2-Chloro-6-(methylthio)benzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. The presence of both chlorine and methylthio groups enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H6ClNOS |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
2-chloro-6-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNOS/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 |
InChI Key |
ITNVEXGSALOMBI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12866280.png)
![N1-(1,3-benzodioxol-5-yl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B12866288.png)







![3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)

![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)
